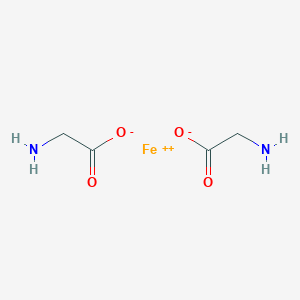
Ferrous bisglycinate
Descripción general
Descripción
Ferrous bisglycinate is a chelate used as a source of dietary iron . It forms a ring structure when reacting with glycine, acting as both a chelate and a nutritionally functional molecule . It is found in foods for enrichment or in supplements for the treatment of iron deficiency or iron deficiency anemia .
Synthesis Analysis
One mole of ferrous oxide is reacted with two moles of sodium glycinate in the presence of citric acid in an aqueous solution to form ferrous bisglycinate . The ferrous bisglycinate is further reacted in a 1:1 molar ratio with citric acid to form ferrous bisglycinate citric acid chelate .Molecular Structure Analysis
Ferrous bisglycinate forms a ring structure when reacting with glycine . The molecular formula is C4H8FeN2O4 , and the molecular weight is 203.96 .Chemical Reactions Analysis
Ferrous bisglycinate is a chelate that forms a ring structure when reacting with glycine . It acts as both a chelate and a nutritionally functional molecule .Physical And Chemical Properties Analysis
Ferrous bisglycinate has a molecular formula of C4H8FeN2O4 and a molecular weight of 203.96 . It is stored as a powder at -20°C for 3 years .Aplicaciones Científicas De Investigación
Treatment of Iron Deficiency and Anemia
Ferrous bisglycinate is used to prevent or treat iron deficiency . It is often administered with a lower dose of elemental iron than most other iron salts because it is thought to have higher bioavailability .
Supplementation in Pregnancy
Ferrous bisglycinate supplementation has shown to lead to greater improvements in hemoglobin status among pregnant women . Hemoglobin is a commonly measured biomarker of anemia and iron status .
Pediatric Care
Ferrous bisglycinate supports the increased nutritional demands of pediatric care . However, no significant differences in hemoglobin or ferritin concentrations were detected among children .
Bioavailability
Ferrous bisglycinate is a novel amino acid iron chelate that is thought to be more bioavailable compared with iron salts . This means it can be more efficiently absorbed and utilized by the body.
Reduced Gastrointestinal Side Effects
Ferrous bisglycinate is associated with fewer gastrointestinal (GI) adverse events as compared with iron salts . This makes it a more tolerable option for individuals who experience GI side effects with other forms of iron.
Improvement in Ferritin Concentrations
Ferrous bisglycinate supplementation has led to greater changes in ferritin, another iron status biomarker . However, this difference did not achieve statistical significance .
Mecanismo De Acción
Target of Action
Ferrous bisglycinate primarily targets the body’s iron stores. Iron is vital for the formation of new red blood cells and hemoglobin, a substance that gives these cells the ability to transport oxygen . Iron deficiency can lead to anemia, which can cause a host of health problems .
Mode of Action
Ferrous bisglycinate is a chelate that forms a ring structure when reacting with glycine . This compound acts as both a chelate and a nutritionally functional molecule . It is absorbed like an amino acid by the cells of the small intestine without the usual irritation and constipation associated with other forms of iron .
Biochemical Pathways
The primary biochemical pathway affected by ferrous bisglycinate is the production of red blood cells and hemoglobin. By increasing the body’s iron stores, ferrous bisglycinate aids in the production of these vital components. This helps to prevent and treat iron deficiency and iron deficiency anemia .
Pharmacokinetics
The absorption of iron from ferrous bisglycinate is regulated through the same physiological mechanisms as other inorganic forms of iron . Following oral administration, ferrous bisglycinate adds to the intestinal intraluminal pool of inorganic, non-haem iron and is absorbed intact into the mucosal cells of the intestine. It is subsequently hydrolyzed into its iron and glycine components .
Result of Action
The primary molecular effect of ferrous bisglycinate is the increase in the body’s iron stores. This leads to an increase in the production of red blood cells and hemoglobin, thereby improving the body’s ability to transport oxygen . At the cellular level, ferrous bisglycinate enhances the penetration into cells, facilitating higher intra-cellular absorption of minerals .
Direcciones Futuras
Propiedades
IUPAC Name |
2-aminoacetate;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Fe/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPOFCXYHMWROH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FeN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173978 | |
| Record name | Ferrous bisglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrous bisglycinate | |
CAS RN |
20150-34-9 | |
| Record name | Ferrous glycinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20150-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous bisglycinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11210 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ferrous bisglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron, bis(glycinato-.kappa.N,.kappa.O) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS BISGLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFW1D987QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(Pyrrolidin-3-yl)oxy]benzonitrile](/img/structure/B45160.png)





![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)

